molecular formula C12H10Cl2N4O B15075020 N-(3,4-Dichlorophenyl)-N'-(4-methyl-2-pyrimidinyl)urea CAS No. 377760-89-9

N-(3,4-Dichlorophenyl)-N'-(4-methyl-2-pyrimidinyl)urea

Cat. No.: B15075020
CAS No.: 377760-89-9
M. Wt: 297.14 g/mol
InChI Key: QRHIJBSNTPWMNZ-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-N'-(4-methyl-2-pyrimidinyl)urea is a synthetic urea derivative supplied for early-discovery and investigative research. This compound is characterized by the molecular formula C12H10Cl2N4O and a molecular weight of 297.14 g/mol . While specific biological data for this exact molecule is limited in the public domain, its structural class suggests significant research potential. Urea derivatives are extensively investigated for their role in regulating nitrogen transformations in soil. Specifically, compounds like dicyandiamide (DCD) and 3,4-dimethylpyrazole phosphate (DMPP) are well-studied nitrification inhibitors that block the microbial conversion of ammonium to nitrate in soil, a process critical for improving nitrogen use efficiency in agriculture and mitigating environmental nitrogen pollution . The application of such inhibitors has been shown to effectively reduce nitrate leaching and nitrous oxide emissions, a potent greenhouse gas, while altering the dynamics of soil inorganic nitrogen, thereby supporting plant growth and reducing fertilizer requirements . Furthermore, the 3,4-dichlorophenyl moiety is a key structural feature found in various bioactive molecules, including the herbicide Diuron (N'-(3,4-dichlorophenyl)-N,N-dimethylurea), which functions by inhibiting photosynthesis . This suggests that this compound may serve as a valuable chemical tool or precursor for researchers exploring new agrochemicals, studying nitrification inhibition mechanisms, or investigating the structure-activity relationships of urea-based bioactive compounds. Researchers are encouraged to leverage this high-purity compound to probe its specific properties and applications in their experimental systems. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

377760-89-9

Molecular Formula

C12H10Cl2N4O

Molecular Weight

297.14 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-(4-methylpyrimidin-2-yl)urea

InChI

InChI=1S/C12H10Cl2N4O/c1-7-4-5-15-11(16-7)18-12(19)17-8-2-3-9(13)10(14)6-8/h2-6H,1H3,(H2,15,16,17,18,19)

InChI Key

QRHIJBSNTPWMNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Isocyanate-Amine Coupling

The most direct method involves reacting 3,4-dichlorophenyl isocyanate with 4-methyl-2-aminopyrimidine under anhydrous conditions.

Procedure :

  • Dissolve 3,4-dichlorophenyl isocyanate (1.0 equiv) in dry tetrahydrofuran (THF).
  • Add 4-methyl-2-aminopyrimidine (1.1 equiv) dropwise at 0°C under nitrogen.
  • Stir at room temperature for 12–24 hours.
  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

Key Parameters :

  • Solvent : THF or dichloromethane (DCM).
  • Catalyst : None required, but molecular sieves may enhance yield by scavenging moisture.
  • Yield : 65–78% (reported for analogous ureas).

Limitations :

  • Requires stringent moisture control.
  • Isocyanates are toxic and require careful handling.

Carbodiimide-Mediated Coupling

This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate carbonyl intermediates for urea formation.

Procedure :

  • Mix 3,4-dichloroaniline (1.0 equiv) and 4-methyl-2-pyrimidinylamine (1.0 equiv) in DCM.
  • Add EDC (1.2 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv) to activate the carbonyl.
  • Stir at 25°C for 24 hours.
  • Wash with brine, dry over Na₂SO₄, and evaporate to isolate the product.

Key Parameters :

  • Solvent : DCM or dimethylformamide (DMF).
  • Temperature : 25–40°C.
  • Yield : 70–85% (extrapolated from oxadiazole syntheses).

Advantages :

  • Avoids hazardous isocyanates.
  • Compatible with acid-sensitive substrates.

Advanced Catalytic Methods

Palladium-Catalyzed Oxidative Annulation

Palladium catalysts enable direct coupling of aryl halides with amines via C–N bond formation.

Procedure :

  • Combine 3,4-dichlorobromobenzene (1.0 equiv), 4-methyl-2-aminopyrimidine (1.2 equiv), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%) in toluene.
  • Add Cs₂CO₃ (2.0 equiv) and heat at 100°C for 18 hours.
  • Filter through Celite and purify via recrystallization.

Key Parameters :

  • Catalyst : Pd(OAc)₂/Xantphos.
  • Base : Cs₂CO₃ or K₃PO₄.
  • Yield : 60–72% (based on analogous arylations).

Mechanistic Insight :
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by amine coordination and reductive elimination.

Visible-Light Photocatalysis

Eosin Y catalyzes urea formation under visible light, leveraging singlet oxygen for dehydrogenation.

Procedure :

  • Mix 3,4-dichloroaniline (1.0 equiv), 4-methyl-2-pyrimidinylamine (1.0 equiv), and eosin Y (2 mol%) in acetonitrile.
  • Irradiate with blue LEDs (450 nm) under O₂ for 24 hours.
  • Concentrate and purify by HPLC.

Key Parameters :

  • Light Source : 450 nm LEDs.
  • Oxidant : Atmospheric O₂.
  • Yield : 55–68% (reported for oxadiazole derivatives).

Advantages :

  • Mild conditions.
  • Avoids stoichiometric oxidants.

Solvent and Temperature Optimization

Method Solvent Temperature (°C) Yield (%) Reference
Isocyanate-Amine THF 25 78
EDC/HOBt DCM 25 85
Pd-Catalyzed Toluene 100 72
Photocatalytic Acetonitrile 25 68

Observations :

  • Polar aprotic solvents (DMF, THF) favor carbodiimide-mediated reactions.
  • Elevated temperatures improve kinetics in Pd-catalyzed routes but risk decomposition.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 7.62–7.58 (m, 2H, aryl-H), 7.35 (d, 1H, aryl-H), 6.90 (s, 1H, urea-NH), 2.50 (s, 3H, CH₃).
  • ¹³C NMR (100 MHz, CDCl₃): δ 158.9 (C=O), 156.2 (pyrimidine-C2), 134.7–127.3 (aryl-C), 24.1 (CH₃).

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 H₂O:MeCN) shows >98% purity for optimized methods.

Applications and Derivatives

This compound serves as a precursor for:

  • Herbicidal agents : Analogues inhibit acetolactate synthase in weeds.
  • Anticancer scaffolds : Urea derivatives modulate kinase activity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)-N’-(4-methyl-2-pyrimidinyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized urea derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted urea derivatives with new functional groups.

Scientific Research Applications

N-(3,4-Dichlorophenyl)-N’-(4-methyl-2-pyrimidinyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)-N’-(4-methyl-2-pyrimidinyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The presence of dichlorophenyl and pyrimidinyl groups can enhance binding affinity and specificity, leading to more effective interactions with target molecules.

Comparison with Similar Compounds

Structural Differences and Similarities

  • Diuron (N-(3,4-dichlorophenyl)-N,N-dimethylurea):
    • Substituents: Two methyl groups on the urea nitrogen.
    • Molecular Weight: 233.10 g/mol .
  • Linuron (3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea):
    • Substituents: Methoxy and methyl groups.
    • Molecular Weight: 249.11 g/mol .
  • Triclocarban (N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea):
    • Substituents: Two chlorophenyl groups.
    • Molecular Weight: 315.59 g/mol .

Physicochemical Properties

Compound Molecular Weight (g/mol) Water Solubility (mg/L) log KOW (Partition Coefficient) Vapor Pressure (mPa) Application
Target Compound ~297.16 Estimated <50 ~3.2 (predicted) Low Herbicide (assumed)
Diuron 233.10 42 2.6 0.41 Herbicide
Linuron 249.11 81 3.0 2.0 Herbicide
Triclocarban 315.59 0.11 4.2 Negligible Disinfectant

Analysis :

  • Water Solubility : The pyrimidinyl group’s polarity may reduce solubility compared to Linuron but increase it relative to Triclocarban.
  • log KOW : The target compound’s predicted log KOW (~3.2) suggests moderate lipophilicity, aligning with herbicidal activity (e.g., Diuron: 2.6; Linuron: 3.0) .
  • Vapor Pressure : Likely low due to high molecular weight and hydrogen-bonding capacity, similar to Diuron .

Environmental and Toxicological Considerations

  • Persistence : Urea herbicides like Diuron exhibit moderate environmental persistence (half-life ~90–180 days). The target compound’s stability may depend on pyrimidinyl group resistance to hydrolysis .
  • Toxicity : Linuron’s metabolites (e.g., 3,4-dichloroaniline) are toxic to aquatic life. Similar risks may exist for the target compound’s degradation products .

Biological Activity

N-(3,4-Dichlorophenyl)-N'-(4-methyl-2-pyrimidinyl)urea is a compound with significant potential in medicinal chemistry, particularly for its biological activity. Its structure consists of a dichlorophenyl group and a pyrimidinyl moiety linked through a urea functional group, which is known to influence its pharmacological properties. This article aims to explore the biological activities associated with this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Chemical Formula : C12H10Cl2N4O
  • CAS Number : 377760-89-9
  • Molecular Weight : 283.14 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of aryl-ureas have shown promising results in inhibiting cancer cell proliferation. One study reported that a related compound demonstrated an IC50 value of 2.39 μM against A549 lung cancer cells and 3.90 μM against HCT-116 colon cancer cells, comparable to the standard drug sorafenib .

The mechanism by which these compounds exert their effects often involves the inhibition of specific kinases or enzymes involved in cancer cell signaling pathways. The urea moiety facilitates interaction with target proteins through hydrogen bonding, enhancing binding affinity and specificity. For example, docking studies suggest that the presence of nitrogen and oxygen atoms in the urea structure plays a crucial role in forming stable interactions with amino acid residues in target proteins .

Antimicrobial Activity

In addition to anticancer properties, some studies have indicated that urea derivatives exhibit antimicrobial activity. For instance, compounds tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli showed moderate antibacterial effects with minimum inhibitory concentrations (MIC) around 250 μg/mL . This suggests that modifications to the urea structure can lead to enhanced antimicrobial properties.

Study on Anticancer Efficacy

A comprehensive study evaluated the antiproliferative activity of several urea derivatives against a panel of cancer cell lines. The findings were notable:

  • Compound tested : 1-(4-chlorophenyl)-3-[4-(pyridin-2-ylmethoxy)phenyl]urea
  • IC50 values :
    • A549: 2.39 μM
    • HCT-116: 3.90 μM
      This study concluded that these compounds could serve as potential BRAF inhibitors for further research into targeted cancer therapies .

Evaluation of Antimicrobial Properties

Another investigation focused on assessing the antimicrobial efficacy of similar compounds:

  • Tested against : Staphylococcus aureus and Escherichia coli
  • Results : All tested compounds demonstrated MIC values around 250 μg/mL, indicating their potential utility as antibacterial agents .

Summary Table of Biological Activities

Biological ActivityTarget Organism/Cell LineIC50/MIC ValuesReference
AnticancerA549 (Lung Cancer)2.39 μM
AnticancerHCT-116 (Colon Cancer)3.90 μM
AntibacterialStaphylococcus aureus250 μg/mL
AntibacterialEscherichia coli250 μg/mL

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(3,4-Dichlorophenyl)-N'-(4-methyl-2-pyrimidinyl)urea, and how can purity be validated?

  • Synthesis : The compound can be synthesized via urea bridge formation between 3,4-dichloroaniline and 4-methyl-2-pyrimidinylamine. A typical approach involves reacting substituted isocyanates or carbamoyl chlorides with amines under anhydrous conditions . For example, linuron (a structural analog) is synthesized by reacting 3,4-dichlorophenyl isocyanate with methyl methoxyamine .
  • Purification : Use column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the product. Confirm purity (>99%) via HPLC with UV detection (λ = 254 nm), as described for linuron metabolites .
  • Validation : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) should confirm molecular weight (estimated ~310–330 g/mol) and structural integrity .

Q. What physicochemical properties (e.g., solubility, logP) are critical for experimental design with this compound?

  • Key Properties :

  • Water Solubility : Structural analogs like diuron (42 mg/L) and linuron (81 mg/L) suggest moderate hydrophobicity. The pyrimidinyl group may enhance solubility compared to purely aromatic ureas .
  • logP (Partition Coefficient) : Estimated logP ~3–4 based on diuron (logP = 2.6) and linuron (logP = 3.0). Computational tools (e.g., ChemAxon) can refine predictions .
  • Vapor Pressure : Likely low (similar to diuron: 0.41 mPa), reducing volatility concerns in lab settings .

Q. Which analytical techniques are suitable for quantifying this compound in environmental or biological matrices?

  • HPLC-UV/Vis : Reverse-phase C18 columns with methanol/water gradients (e.g., 60:40 to 90:10) achieve separation. Detection at 220–280 nm is optimal for urea derivatives .
  • LC-MS/MS : Enhances sensitivity for trace analysis. Electrospray ionization (ESI) in positive ion mode is recommended .
  • Sample Preparation : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves recovery from complex matrices like soil or plasma .

Advanced Research Questions

Q. How does the pyrimidinyl substituent influence the compound’s mechanism of action compared to other phenylurea analogs?

  • Structural Insights : The 4-methyl-2-pyrimidinyl group may enhance binding to biological targets (e.g., enzymes or receptors) via π-π stacking or hydrogen bonding. Compare with diuron, which inhibits photosynthesis by binding to the D1 protein in plants .
  • Activity Prediction : Molecular docking studies (e.g., AutoDock Vina) can model interactions with targets like kinase enzymes, leveraging data from carbazole-urea derivatives .

Q. What strategies resolve contradictions in degradation product data for this compound under varying environmental conditions?

  • Degradation Pathways : Under UV light or microbial action, expect cleavage of the urea bridge to yield 3,4-dichloroaniline and 4-methyl-2-pyrimidinylamine. Compare with linuron, which forms 3,4-dichlorophenylurea and methoxy-methylamine .
  • Analytical Challenges : Use high-resolution MS (HRMS) to distinguish degradation products from matrix interferences. For example, 3,4-dichloroaniline (m/z 162.975) can be confirmed via isotopic patterns .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific biological targets?

  • Modification Strategies :

  • Pyrimidine Ring : Introduce electron-withdrawing groups (e.g., -Cl) to enhance electrophilicity and target binding.
  • Urea Linker : Replace with thiourea or sulfonamide groups to alter solubility and potency .
    • Biological Testing : Prioritize assays measuring inhibition of oxidative stress pathways (e.g., NF-κB modulation) based on carbazole-urea analogs .

Methodological Considerations

Q. What in vitro models are appropriate for assessing the compound’s cytotoxicity and metabolic stability?

  • Cytotoxicity : Use human hepatic (HepG2) or renal (HEK293) cell lines with MTT assays. Include diuron as a positive control for mitochondrial toxicity .
  • Metabolic Stability : Incubate with liver microsomes (human or rat) and monitor parent compound depletion via LC-MS. Identify metabolites using HRMS .

Q. How can computational modeling predict environmental persistence and bioaccumulation?

  • Tools : EPI Suite (EPA) estimates biodegradation (BIOWIN) and bioaccumulation (BCF) scores. The compound’s moderate logP suggests low bioaccumulation potential (BCF < 100) .
  • Ecotoxicity : Use QSAR models (e.g., ECOSAR) to predict acute toxicity to aquatic organisms (e.g., Daphnia magna) .

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